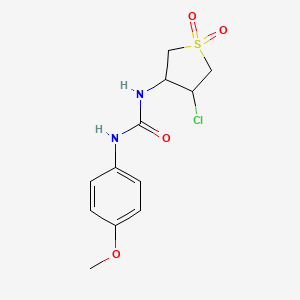

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)urea

Description

This compound is a urea derivative featuring a tetrahydrothiophene ring substituted with a chlorine atom and two sulfone groups (1,1-dioxidotetrahydrothiophen-3-yl) at the 4-position, paired with a 4-methoxyphenyl group.

Properties

IUPAC Name |

1-(4-chloro-1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O4S/c1-19-9-4-2-8(3-5-9)14-12(16)15-11-7-20(17,18)6-10(11)13/h2-5,10-11H,6-7H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTMLZKSEZRNOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2CS(=O)(=O)CC2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)urea typically involves the following steps:

Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

Chlorination: The tetrahydrothiophene ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Oxidation: The chlorinated tetrahydrothiophene is oxidized to introduce the sulfone group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Urea Formation: The final step involves the reaction of the chlorinated, oxidized tetrahydrothiophene with 4-methoxyaniline and a suitable isocyanate to form the urea linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimization of the above steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide or sulfoxide.

Substitution: The chlorine atom on the tetrahydrothiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides, sulfoxides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)urea has shown promise as a potential drug candidate due to its structural components that may exhibit various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have displayed antimicrobial properties. Interaction studies indicate that this compound may bind to specific enzymes or receptors, modulating their activity .

- Anticancer Properties : Research into structurally related compounds has indicated potential anticancer effects, making this compound a candidate for further investigation in cancer therapeutics .

Agriculture

The compound's unique structure may also lend itself to applications in agricultural chemistry:

- Pesticide Development : Similar compounds have been explored for their ability to act as pesticides or herbicides. The chlorinated and dioxidized thiophene ring may enhance the compound's efficacy against certain pests or diseases in crops .

Materials Science

In materials science, 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)urea can serve as a building block for synthesizing more complex materials:

- Polymer Synthesis : Its chemical properties make it suitable for use in creating novel polymers or composites with specific characteristics .

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial effects of similar compounds, it was found that derivatives of dioxidothiophene exhibited significant activity against Gram-positive bacteria. This suggests that 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)urea could be developed into a novel antimicrobial agent .

Case Study 2: Anticancer Research

Research into urea derivatives has shown promising results in inhibiting cancer cell proliferation. A derivative similar to this compound was tested against various cancer cell lines and demonstrated significant cytotoxicity, indicating its potential as an anticancer drug .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-nitrophenyl)urea

- Structural Difference : Replaces the 4-methoxyphenyl group with a 3-nitrophenyl substituent.

- Impact: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the urea core compared to the methoxy group (-OCH₃). This may alter binding affinity in biological targets and decrease solubility due to increased hydrophobicity.

- Molecular Formula : C₁₁H₁₂ClN₃O₅S; Molecular Weight : 333.75 .

1-(4-Chlorobenzoyl)-3-(4-methoxyphenyl)urea

- Structural Difference : Substitutes the tetrahydrothiophene-sulfone moiety with a 4-chlorobenzoyl group.

- However, the absence of the sulfone group reduces polarity.

- Synthesis : Prepared via carbamate intermediates, as described in urea-forming reactions .

1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)urea

- Structural Difference : Replaces the tetrahydrothiophene-sulfone group with a 4-hydroxyphenyl ring.

- Impact : The hydroxyl group (-OH) increases hydrogen-bonding capacity but may reduce metabolic stability due to susceptibility to glucuronidation.

- Molecular Formula : C₁₄H₁₄N₂O₃; Molecular Weight : 270.28 .

Analogues with Heterocyclic Modifications

Pyridine-Urea Derivatives (e.g., Compound 82 and 83)

- Structure : 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[6-(4-methoxyphenyl)-2-methylpyridin-3-yl]urea (82).

- Biological Activity : Demonstrated antiproliferative effects against MCF-7 breast cancer cells (IC₅₀ < 10 µM). The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic resistance compared to the sulfone group in the target compound .

Key Data :

Compound Substituents Molecular Weight Activity (MCF-7) 82 CF₃, pyridine 464.87 IC₅₀: 8.2 µM 83 CF₃, phenyl 449.84 IC₅₀: 9.7 µM

Substituent Effects on Pharmacokinetics

- Chlorine vs. Methoxy groups (electron-donating) improve solubility but may reduce metabolic stability.

- Sulfone vs. Thioether : The sulfone group (as in the target compound) increases polarity and hydrogen-bond acceptor capacity compared to thioether-containing analogues (e.g., 1-(2-chlorophenyl)-3-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]urea), which exhibit lower solubility .

Data Tables

Table 1. Structural and Molecular Comparison

Biological Activity

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)urea is a synthetic organic compound characterized by its unique structural features, which include a chloro-substituted tetrahydrothiophene moiety and a methoxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding the biological activity of this compound is crucial for its application in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)urea is , with a molecular weight of approximately 318.78 g/mol. The structural representation highlights the presence of a urea functional group linked to a tetrahydrothiophene ring, which is chlorinated and dioxidized.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.78 g/mol |

| IUPAC Name | 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)urea |

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)urea exhibit significant antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus. The presence of the chloro and methoxy groups enhances the compound's interaction with microbial targets, potentially leading to increased efficacy in inhibiting bacterial growth .

Antitumor Activity

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The unique structural features allow for interaction with key metabolic pathways involved in cell proliferation and apoptosis. For instance, compounds with similar thiourea structures have been reported to induce apoptosis in cancer cells through various mechanisms .

Anti-inflammatory Properties

The anti-inflammatory potential of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)urea has also been investigated. It is hypothesized that the compound may modulate inflammatory pathways by inhibiting specific enzymes or receptors involved in the inflammatory response .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or allosteric sites on target enzymes.

- Receptor Modulation : It may also interact with specific receptors, altering their function and influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)urea:

- Antimicrobial Studies : A study demonstrated that derivatives of thiourea exhibited significant antibacterial activity against E. coli and S. aureus, suggesting similar potential for the target compound .

- Cytotoxicity Assays : Research indicated that related thiourea derivatives had IC50 values in the micromolar range against various cancer cell lines, highlighting their potential as anticancer agents .

- Inflammatory Response Modulation : A recent investigation into thiourea compounds revealed their ability to reduce pro-inflammatory cytokine levels in vitro, indicating a possible mechanism for their anti-inflammatory effects .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)urea, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves coupling a substituted isocyanate with an amine-bearing tetrahydrothiophene dioxide derivative. Key steps include:

- Reagent Selection : Use anhydrous conditions with catalysts like triethylamine to facilitate urea bond formation. Chloro-substituted tetrahydrothiophene dioxide precursors require careful handling due to potential sulfone group reactivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic urea intermediates. Temperature control (0–25°C) minimizes side reactions .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity. Stability tests under varying pH and temperature conditions are critical for reproducibility .

Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- X-Ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination, particularly to resolve stereochemistry of the tetrahydrothiophene dioxide ring .

- Spectroscopy :

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced: How does the electronic configuration of the urea moiety influence binding affinity to biological targets?

Methodological Answer:

The urea carbonyl group acts as a hydrogen-bond acceptor, while –NH groups donate hydrogen bonds, enabling interactions with enzyme active sites (e.g., kinases or proteases).

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., –Cl on tetrahydrothiophene) increase urea’s electrophilicity, enhancing binding to nucleophilic residues (e.g., serine in proteases). Conversely, the 4-methoxyphenyl group’s electron-donating effects modulate lipophilicity and membrane permeability .

- Computational Modeling : Density Functional Theory (DFT) calculates partial charges on urea atoms to predict interaction strength with target proteins (e.g., docking simulations using AutoDock Vina) .

Advanced: What strategies can resolve contradictions in bioassay data across different cell lines or models?

Methodological Answer:

- Assay Standardization :

- Use isogenic cell lines to control genetic variability. For example, test antiproliferative activity in both MCF-7 (breast cancer) and HEK293 (non-cancerous) cells to differentiate selective toxicity .

- Normalize data to housekeeping genes (e.g., GAPDH) in qPCR-based mechanistic studies.

- Data Triangulation : Combine orthogonal assays (e.g., Western blot for protein expression, fluorescence polarization for binding affinity) to confirm target engagement .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or batch effects in high-throughput screens .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction : Tools like SwissADME calculate key parameters:

- Molecular Dynamics (MD) : Simulate solvation-free energy to predict aqueous solubility. For example, the sulfone group’s polarity may reduce solubility in nonpolar solvents .

- Toxicity Profiling : Use ProTox-II to predict hepatotoxicity risks based on structural alerts (e.g., urea’s potential to form reactive metabolites) .

Advanced: What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinetic Assays : Conduct time-dependent inhibition studies (e.g., pre-incubate enzyme with compound) to distinguish competitive vs. non-competitive mechanisms. Measure values using Lineweaver-Burk plots .

- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) to characterize thermodynamic driving forces .

- X-Ray Co-Crystallization : Resolve ligand-enzyme complexes (e.g., using SHELXL-refined structures) to identify critical hydrogen bonds or hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.